2,4-Dimethyl-2-phenyl-1,3-dioxane
Description
Historical Perspectives and Evolution of 1,3-Dioxane (B1201747) Chemistry
The chemistry of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms, has evolved significantly over more than a century. While the 1,4-dioxane (B91453) isomer was discovered as early as 1860 by Agostinho Vicente Lourenço and has been produced industrially since the 1920s, the study of 1,3-dioxanes gained momentum in different contexts. acs.org
The initial significant synthesis of a 1,3-dioxane derivative is noted in carbohydrate chemistry, where the framework was used to protect the 4- and 6-hydroxy groups of pyranoses. epa.gov This application as a protecting group for 1,3-diols, and by extension, for aldehydes and ketones, became a standard and crucial transformation in organic synthesis. epa.govresearchgate.net The development of methods like the Prins reaction, which involves the acid-catalyzed reaction of an alkene and an aldehyde, also provided a route to substituted 1,3-dioxanes. researchgate.net
A major evolution in the field was driven by the work of Ernest L. Eliel, who utilized substituted 1,3-dioxanes for pioneering studies in conformational analysis. acs.orgnist.gov These compounds served as ideal models for understanding the steric and stereoelectronic interactions that govern the three-dimensional structures of molecules. nist.gov This foundational work established 1,3-dioxanes as essential tools for physical organic chemistry research.
Structural Classification and Nomenclature within the Dioxane Family
Dioxanes are classified based on the relative positions of the two oxygen atoms in the heterocyclic ring. The three structural isomers are:
1,2-Dioxane: A cyclic peroxide, generally unstable.
1,3-Dioxane (or m-dioxane): A cyclic acetal (B89532) or ketal. researchgate.netchemicalbook.com
1,4-Dioxane (or p-dioxane): A cyclic diether, widely used as a solvent. acs.orgnih.gov
The focus of this article is the 1,3-dioxane family. According to IUPAC nomenclature, the parent compound is named 1,3-dioxane. chemicalbook.com Substituents are numbered starting from one of the oxygen atoms, proceeding through a carbon atom to the second oxygen at position 3. For example, the compound in the subject title, 2,4-Dimethyl-2-phenyl-1,3-dioxane, indicates methyl groups at positions 2 and 4, and a phenyl group also at position 2.
Structurally, the 1,3-dioxane ring is not planar and, much like cyclohexane (B81311), preferentially adopts a chair conformation to minimize angular and torsional strain. epa.gov Due to the shorter C-O bond length compared to C-C bonds, the conformational energetics differ slightly from cyclohexane. Substituents on the ring can exist in either axial or equatorial positions, with the equatorial orientation being generally more stable for bulky groups to avoid steric strain from 1,3-diaxial interactions. epa.gov
Significance of 1,3-Dioxane Frameworks in Organic Chemistry Research
The 1,3-dioxane skeleton is a versatile and significant structural motif in organic chemistry for several reasons:
Protecting Groups: As cyclic acetals, 1,3-dioxanes are excellent protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. epa.govgoogle.com Their stability under neutral, basic, reductive, and oxidative conditions, combined with their facile removal under acidic conditions, makes them highly valuable in multistep synthesis. epa.gov
Conformational Analysis Models: The well-defined chair conformation and the influence of the oxygen heteroatoms make 1,3-dioxanes exceptional models for studying stereochemical principles. nist.gov They have been instrumental in quantifying conformational preferences and non-covalent interactions, such as the anomeric effect, which is observed in 2-alkoxy-1,3-dioxanes. epa.gov
Chiral Auxiliaries: When prepared from chiral 1,3-diols, 1,3-dioxanes can serve as chiral auxiliaries. Their rigid conformational structure can effectively control the stereochemical outcome of reactions on attached side chains, enabling asymmetric synthesis. uni.lu
Natural Product Scaffolds: The 1,3-dioxane ring system is a structural component found in a variety of natural products, including coruscol A and theopederin A, highlighting its biological relevance. epa.gov
Overview of Research Areas Pertaining to Substituted 1,3-Dioxanes
Research into substituted 1,3-dioxanes is diverse and spans multiple sub-disciplines of chemistry and pharmacology. Key areas of investigation include:
Medicinal Chemistry: Scientists have synthesized and evaluated 1,3-dioxane derivatives for various biological activities. For instance, certain derivatives have been investigated as novel bacterial topoisomerase inhibitors, presenting a potential new class of antibiotics. thegoodscentscompany.com Another significant area is the development of 1,3-dioxanes as modulators to overcome multidrug resistance (MDR) in cancer, a major obstacle in chemotherapy. scbt.commit.edu
Advanced Organic Synthesis: The 1,3-dioxane framework continues to be used as a key intermediate in the synthesis of complex target molecules. Research focuses on developing new methods for their stereoselective synthesis and their use as precursors for other functional groups or heterocyclic systems. For example, they have been used in the formal synthesis of bioactive fluorinated isoxazoles. researchgate.net
Physical Organic Chemistry: Detailed studies on the conformational equilibria of substituted 1,3-dioxanes continue to provide deeper insights into molecular forces. Researchers investigate how substituents and external factors, such as the addition of salts, influence the conformational preferences of the ring system. nist.govnist.gov
Materials Science: Derivatives of 1,3-dioxanes are explored as components in functional materials. For example, specific dioxolanes (the five-membered ring analogues) have been used in polymer chemistry to create degradable polymers, an area where 1,3-dioxane derivatives could also find application. rsc.org
Due to the lack of specific data for This compound , detailed research findings and data tables for this specific compound cannot be provided.
Structure
3D Structure
Properties
CAS No. |
5702-24-9 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,4-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-8-9-13-12(2,14-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
IEMPCBXAXIHJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethyl 2 Phenyl 1,3 Dioxane and Analogues
Condensation Reactions with Aldehydes and Ketones
The most common and direct route to 2,4-dimethyl-2-phenyl-1,3-dioxane involves the condensation of a suitable 1,3-diol with a phenyl-substituted carbonyl compound. organic-chemistry.orgthieme-connect.de This reaction is a reversible process, and thus often requires specific conditions to drive the equilibrium towards the product side.
Utilization of 1,3-Diols and Carbonyl Compounds
The core structure of this compound is formed by the reaction of 1,3-butanediol (B41344) with acetophenone (B1666503). The methyl groups at the C4 position of the dioxane ring originate from the 1,3-butanediol, while the phenyl and the second methyl group at the C2 position are derived from acetophenone. The reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic carbonyl carbon of the ketone.
The reactivity of the diol and the carbonyl compound can significantly influence the reaction outcome. For instance, 1,3-diols are generally less reactive than their 1,2-diol counterparts in acetalization reactions. thieme-connect.de However, the use of highly reactive diols like 2,2-dimethylpropane-1,3-diol can lead to higher yields, especially with sterically hindered ketones. thieme-connect.de
Acid-Catalyzed Acetalation Processes
The condensation reaction requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the diol's hydroxyl groups. organic-chemistry.orgthieme-connect.de Both Brønsted and Lewis acids are effective catalysts for this transformation. The choice of catalyst can influence the reaction rate, yield, and selectivity.
Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are widely used catalysts for the synthesis of 1,3-dioxanes. thieme-connect.deresearchgate.net A standard procedure involves refluxing the carbonyl compound and the 1,3-diol in a solvent like toluene (B28343) with a catalytic amount of p-TsOH. organic-chemistry.orgthieme-connect.de The continuous removal of water, a byproduct of the reaction, using a Dean-Stark apparatus is crucial to drive the equilibrium towards the formation of the 1,3-dioxane (B1201747). organic-chemistry.orgthieme-connect.de For example, 4-bromobenzaldehyde (B125591) has been protected using 2,2-dimethylpropane-1,3-diol in toluene with p-TsOH as the catalyst, resulting in a 90% yield. researchgate.net Similarly, the reaction of (±)-1-phenyl-1,2-ethanediol with paraldehyde (B1678423) in xylene using p-TsOH as a catalyst also proceeds to form the corresponding dioxolane. google.com
Other Brønsted acids like trifluoroacetic acid have also been employed. thieme-connect.de Solid-supported acid catalysts, such as Amberlyst 15, offer the advantage of easy removal from the reaction mixture by simple filtration. thieme-connect.de
Table 1: Examples of Brønsted Acid-Catalyzed 1,3-Dioxane Synthesis
| Carbonyl Compound | Diol | Catalyst | Solvent | Conditions | Yield | Reference |
| Benzaldehyde (B42025) | 1,3-Propanediol (B51772) | p-TsOH | Toluene | Reflux, Dean-Stark | - | organic-chemistry.orgthieme-connect.de |
| 4-Bromobenzaldehyde | 2,2-Dimethylpropane-1,3-diol | p-TsOH | Toluene | - | 90% | researchgate.net |
| Paraldehyde | (±)-1-Phenyl-1,2-ethanediol | p-TsOH | Xylene | Reflux, 4h | - | google.com |
| Malonic Acid Derivative | Acetone (B3395972) | H₂SO₄ | Acetic Anhydride (B1165640) | 0°C to RT, 6h | - | chemicalbook.com |
Note: The table presents representative examples and may not be exhaustive. Yields are as reported in the cited literature.
Lewis acids are also highly effective catalysts for the formation of 1,3-dioxanes. thieme-connect.de They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack. A variety of Lewis acids have been utilized, including zinc(II) chloride, tungsten(VI) chloride, and samarium(III) chloride. thieme-connect.de
Zirconium tetrachloride (ZrCl₄) has been reported as a highly efficient and chemoselective catalyst for acetalization under mild reaction conditions. organic-chemistry.org Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is another powerful Lewis acid catalyst used in these reactions. organic-chemistry.org For instance, the preparation of cyclic acetals from a range of carbonyl compounds has been achieved with excellent yields under mild conditions using TMSOTf in the presence of 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) as a trimethylsilyl (TMS) source. organic-chemistry.org
Table 2: Examples of Lewis Acid-Catalyzed 1,3-Dioxane Synthesis
| Carbonyl Compound | Diol/Oxirane | Catalyst | Solvent | Conditions | Yield | Reference |
| Various | 1,3-Propanediol | ZrCl₄ | - | Mild | - | organic-chemistry.org |
| Various | Various | TMSOTf/MSTFA | - | Mild | Excellent | organic-chemistry.org |
| Styrene (B11656) Oxide | Acetone | Zeolite encapsulated Co(II), Cu(II), Zn(II) complexes | - | Reflux | Good to Excellent | researchgate.net |
| Ketones | Oxiranes | Various Lewis Acids | - | - | - | acs.org |
Note: The table presents representative examples and may not be exhaustive. Yields are as reported in the cited literature.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and the method of water removal. thieme-connect.deacs.org
The selection of the catalyst and the removal of water are paramount. The use of a Dean-Stark apparatus for azeotropic removal of water is a standard and effective technique. organic-chemistry.orgthieme-connect.de Alternatively, chemical or physical water scavengers like orthoesters or molecular sieves can be employed. organic-chemistry.org
The molar ratio of reactants can also be optimized. For instance, in a study on the cross-dehydrogenative coupling reactions, the molar ratio of reactants was systematically varied to find the optimal conditions for product formation. acs.org Similarly, the reaction temperature can have a significant impact on the yield; however, excessively high temperatures can lead to side reactions or decomposition. acs.org In the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives, various catalysts and solvents were screened to identify the most efficient system. clockss.org
Acetal (B89532) Exchange Reactions
An alternative method for the synthesis of 1,3-dioxanes is through acetal exchange reactions, also known as transacetalization. organic-chemistry.org In this approach, a pre-existing acetal or ketal reacts with a diol in the presence of an acid catalyst to form a new acetal. This method is particularly useful when the direct acetalization of a carbonyl compound is challenging.
For example, carbonyl compounds can be converted to the corresponding 1,3-dioxanes using ethyl orthoformate and 1,3-propanediol with a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process. organic-chemistry.org This method has the advantage of tolerating acid-sensitive groups. organic-chemistry.org Another example involves the use of 1,3-bis(trimethylsiloxy)propane (BTSP) and a catalytic amount of iodine to efficiently convert various carbonyl compounds into their 1,3-dioxanes under nearly neutral and aprotic conditions. organic-chemistry.org
Stereoselective Synthesis Approaches
Control of Diastereoselectivity in this compound Formation
The control of diastereoselectivity in the formation of substituted 1,3-dioxanes is often governed by the principles of kinetic versus thermodynamic control. wikipedia.orglibretexts.orglibretexts.org
Thermodynamic Control: When the acetalization reaction is allowed to reach equilibrium, the most stable diastereomer will be the major product. This is favored by longer reaction times and higher temperatures. wikipedia.orgimperial.ac.uk For 1,3-dioxane rings, the chair conformation is preferred, and substituents generally favor the equatorial position to minimize steric hindrance. The final ratio of cis-to-trans isomers reflects their relative thermodynamic stabilities.
Kinetic Control: Under conditions where the reaction is irreversible (e.g., shorter reaction times, lower temperatures), the product distribution is determined by the relative rates of formation. The product that forms via the lowest energy transition state will be the major isomer. wikipedia.orglibretexts.orgimperial.ac.uk
The choice of catalyst (Brønsted or Lewis acids) and solvent can also influence the diastereomeric ratio. For instance, in the synthesis of related disubstituted 1,3-dioxanes, the ratio of cis and trans isomers obtained can be measured from the crude product to determine the preference of substituent orientations.
| Control Type | Reaction Conditions | Predominant Product | Governing Principle |
|---|---|---|---|
| Thermodynamic | Longer reaction times, higher temperatures, reversible conditions | Most stable isomer (substituents often equatorial) | Product Stability (Equilibrium) |
| Kinetic | Shorter reaction times, lower temperatures, irreversible conditions | Fastest-formed isomer (lowest transition state energy) | Rate of Reaction |
Enantioselective Synthesis via Chiral Catalysis
Achieving enantioselectivity in the synthesis of 1,3-dioxanes often requires the use of chiral catalysts or auxiliaries. While the direct enantioselective synthesis of this compound is not widely reported, several strategies for related structures point to potential methodologies.
Chiral Catalysis: Asymmetric hydrogenation using chiral catalysts is a powerful tool. For example, Rh/f-spiroPhos complexes have been used for the enantioselective hydrogenation of related cyclic compounds. nih.gov Chiral Brønsted acids have been employed in the desymmetrization of oxetanes to produce other chiral heterocycles, a strategy that could potentially be adapted. nsf.gov The catalytic asymmetric intermolecular Prins reaction using chiral iIDP catalysts to form 1,3-dioxanes from styrenes demonstrates a direct catalytic approach to enantioenriched products. mpg.de
Chiral Pool Synthesis: Another approach involves starting with an enantiomerically pure diol, such as (R)- or (S)-1,3-butanediol, which can be prepared from sources like (R)- or (S)-3-hydroxybutyraldehyde. google.comreddit.com Reacting the chiral diol with acetophenone would lead to the formation of diastereomeric products that are also enantioenriched.
Future developments in this area may focus on the application of chiral Lewis acids or organocatalysts to the acetalization reaction between the prochiral ketone and diol. organic-chemistry.orgrsc.org
Synthesis of Specialized 1,3-Dioxane Derivatives
The 1,3-dioxane scaffold is a versatile building block for a wide range of more complex and functionally specialized molecules.
Biologically Active Derivatives: Researchers have synthesized novel 2,2-diphenyl-1,3-dioxane derivatives designed as modulators to overcome multidrug resistance (MDR) in cancer cells. These compounds feature different linkers and basic groups attached to the dioxane core to optimize their biological activity. nih.gov
Functionalized Dioxanes for Synthesis: A prominent specialized derivative is 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. It is a key intermediate in organic synthesis, serving as a potent acylating agent and a precursor to a vast number of heterocyclic compounds. acs.org Another example is the synthesis of 2-substituted 5-oxo-1,3-dioxanes, which can be stereoselectively reduced to either cis or trans 5-hydroxy-1,3-dioxanes, providing access to highly functionalized chiral building blocks.
| Derivative Name | Key Feature/Use | Reference |
|---|---|---|
| 2,2-Diphenyl-1,3-dioxane derivatives | Modulators of multidrug resistance (MDR) | nih.gov |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | Versatile intermediate in organic synthesis | acs.org |
| 2-Substituted 5-oxo-1,3-dioxanes | Precursors to stereochemically defined 5-hydroxy-1,3-dioxanes |
Stereochemistry and Conformational Analysis of 2,4 Dimethyl 2 Phenyl 1,3 Dioxane
Ring Conformations: Chair, Twist-Boat, and Half-Chair Forms
Like cyclohexane (B81311), the 1,3-dioxane (B1201747) ring is not planar and preferentially adopts a chair conformation to minimize torsional and angle strain. thieme-connect.de This chair form is the most stable and is the predominant conformation for most 1,3-dioxane derivatives. thieme-connect.deresearchgate.net The presence of two oxygen atoms in the ring, however, introduces differences compared to cyclohexane. The C-O bond is shorter than a C-C bond, which can lead to more pronounced diaxial interactions. thieme-connect.de
Besides the low-energy chair conformation, other higher-energy forms such as the twist-boat (or twist) and half-chair conformations exist on the potential energy surface. researchgate.net Quantum-chemical studies on substituted 1,3-dioxanes have identified local minima corresponding to twist conformers (e.g., 1,4-twist and 2,5-twist). researchgate.net The half-chair and sofa conformations are typically transition states on the pathway of conformational isomerization between the chair and twist forms. researchgate.net For instance, in studies of 5-alkyl- and 5-phenyl-1,3-dioxanes, the half-chair and sofa conformers represent energy maxima on the potential energy surface. researchgate.net The energy barrier for the chair-to-twist conversion in 1,3-dioxane is higher than in cyclohexane, indicating a greater conformational rigidity for the 1,3-dioxane ring. thieme-connect.de
Conformational Equilibrium Studies
The presence of substituents on the 1,3-dioxane ring significantly influences the equilibrium between different chair conformations. The relative stability of these conformers is determined by the energetic cost associated with placing substituents in axial versus equatorial positions.
A-Values and Conformational Free Energies of Substituents
The "A-value" of a substituent is a quantitative measure of its steric bulk and represents the free energy difference (ΔG°) between a conformation with the substituent in an axial position and one with it in an equatorial position on a cyclohexane ring. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com These values are additive and can be used to estimate the energy differences in polysubstituted systems. masterorganicchemistry.com
For a methyl group, the A-value in cyclohexane is approximately 1.70 kcal/mol, while for a phenyl group, it is about 3.0 kcal/mol. masterorganicchemistry.comubc.ca These values highlight the greater steric demand of the phenyl group compared to the methyl group. In the 1,3-dioxane system, the conformational energies can differ from those in cyclohexane due to the altered geometry and electronic environment of the ring.
Table 1: A-Values for Common Substituents in Cyclohexane
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.8 |
| -CH₂CH₃ (Ethyl) | 2.0 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
| -C₆H₅ (Phenyl) | 3.0 |
| -OH (Hydroxy) | 0.6 (0.9 in H-bonding solvents) |
| -OCH₃ (Methoxy) | 0.7 |
| -CN (Cyano) | 0.2 |
| -F (Fluoro) | 0.24 |
| -Cl (Chloro) | 0.4 |
| -Br (Bromo) | 0.2-0.7 |
| -I (Iodo) | 0.4 |
Data sourced from various chemical resources. ubc.ca
Equatorial and Axial Preferences of Methyl and Phenyl Groups
In 2,4-dimethyl-2-phenyl-1,3-dioxane, the conformational equilibrium will be dictated by the energetic preferences of the two methyl groups and one phenyl group. Generally, substituents at the C2 position of a 1,3-dioxane ring experience more significant diaxial interactions with the axial hydrogens at C4 and C6 due to the shorter C-O bonds. thieme-connect.de Consequently, substituents at C2 have a strong preference for the equatorial position. thieme-connect.de In the case of this compound, having both a methyl and a phenyl group at C2 leads to a strong driving force for one of these bulky groups to be equatorial.
The methyl group at C4 will also have a preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen at C6 and the axial substituent or lone pair at C2. The relative energies of the possible diastereomers and their conformers will depend on the balance of all these steric interactions.
Influence of Substituent Effects on Conformation
The final conformational preference in this compound is a result of the interplay between steric and electronic effects.
Steric Interactions and Anomeric Effects
Steric interactions, specifically 1,3-diaxial repulsions, are the primary drivers of conformational preference in many substituted cyclohexanes and 1,3-dioxanes. researchgate.netyoutube.com In this compound, the major steric considerations are the interactions between the axial substituents at C2 and C4 with each other and with the axial hydrogens at C6. The conformation that places the largest groups (phenyl and methyl) in equatorial positions will be significantly favored to alleviate these repulsive forces.
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer the axial orientation, which is counterintuitive to steric considerations. nih.gov This effect is particularly prominent for electronegative substituents at the C2 position of 1,3-dioxanes. thieme-connect.de It arises from a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond. acs.orgresearchgate.net However, for alkyl and aryl substituents like methyl and phenyl, the anomeric effect is not a significant factor. Instead, steric hindrance dominates their conformational preferences, leading to a strong preference for the equatorial position. thieme-connect.de Computational studies have shown that for substituents like methyl at the C2 position of 1,3-dioxane, the equatorial conformer is more stable. researchgate.net
Electronic Effects of Substituents
The electronic nature of substituents on the C-2 phenyl group of 1,3-dioxane derivatives can significantly influence the electron density distribution within the molecule. These effects are transmitted through a combination of inductive and resonance effects, which can be quantitatively assessed using Hammett correlations. uark.edu In this approach, the change in a measured property, such as NMR chemical shifts (δ), is plotted against a substituent constant (σ), which represents the electron-donating or electron-withdrawing ability of the substituent.
While specific Hammett correlation studies on this compound are not extensively documented, research on analogous systems like substituted 2-phenyl-1,3-thiazolidin-4-ones demonstrates the principle. researchgate.net In these systems, substituents on the phenyl ring alter the electron density around the heterocyclic ring protons and carbons, leading to predictable shifts in their NMR signals. researchgate.net For instance, electron-withdrawing groups (EWGs) like -NO₂ decrease electron density on the aromatic ring, deactivating it and causing deshielding (downfield shifts) of nearby nuclei. ucalgary.cafiveable.me Conversely, electron-donating groups (EDGs) like -OCH₃ or -NH₂ increase electron density, activating the ring and causing shielding (upfield shifts). ucalgary.cafiveable.melumenlearning.comwikipedia.org
The transmission of these electronic effects can be quantified by the slope (ρ value) of the Hammett plot (δ vs. σ). A larger ρ value indicates greater sensitivity of the measured property to the substituent's electronic influence. Studies on other heterocyclic compounds have shown good linear correlations, confirming that electronic effects are systematically transmitted through the molecular framework. uark.edu
Table 1: General Influence of Substituent Electronic Effects
| Substituent Type | Electronic Effect | Influence on Aromatic Ring | Expected NMR Shift |
|---|---|---|---|
| Electron-Donating Group (EDG) | +I, +R | Activates ring, increases nucleophilicity | Shielding (Upfield) |
| Electron-Withdrawing Group (EWG) | -I, -R | Deactivates ring, decreases nucleophilicity | Deshielding (Downfield) |
| Halogens | -I, +R | Deactivates ring, ortho/para directing | Complex effects |
This table summarizes general principles of substituent effects. ucalgary.cafiveable.mewikipedia.orglibretexts.org
Solvent Effects on Conformational Equilibria
The conformational equilibrium of 1,3-dioxane derivatives, including the diastereomeric ratio of this compound, can be influenced by the polarity of the solvent. Solvents can stabilize or destabilize different conformers or transition states to varying degrees, thereby shifting the equilibrium.
The chair conformation is the most stable for the 1,3-dioxane ring. For substituted dioxanes, the equilibrium between different chair conformers (e.g., with substituents in axial or equatorial positions) or between different diastereomers (cis and trans) can be solvent-dependent. A more polar solvent will preferentially solvate and stabilize the conformer with the larger dipole moment. For example, in studies of push-pull molecular motors, polar solvents were shown to stabilize charge-transfer excited states, accelerating photorelaxation dynamics. acs.org
While specific data on this compound is limited, it is established that solvents like 1,4-dioxane (B91453), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) can significantly alter molecular interactions and conformations. acs.org For instance, the choice of solvent is a critical parameter in crystallization experiments aimed at separating diastereomers, as different solvents can lead to the formation of crystals of varying quality and potentially different isomeric purity. rsc.org The general principle is that the equilibrium will shift to favor the stereoisomer that is better stabilized by the specific solvent environment.
Diastereoisomerism in this compound and Related Compounds
The presence of three chiral centers in this compound (at C-2, C-4, and C-6, although C-6 is not substituted in this specific compound, the principle applies to the family) gives rise to diastereomerism. In the case of this compound, the key diastereomers are the cis and trans isomers, which are defined by the relative orientation of the methyl group at C-4 and the phenyl group at C-2 with respect to the dioxane ring.
Separation and Characterization of Stereoisomers
The separation of diastereomers is a crucial step for studying their individual properties. Because diastereomers have different physical properties, they can often be separated by standard laboratory techniques.
Separation Methods:
Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for separating diastereomeric mixtures on both analytical and preparative scales. nih.govresearchgate.net The choice of a stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase can achieve effective separation based on the different polarities and steric shapes of the isomers. nih.gov Gas chromatography (GC) can also be employed, particularly for more volatile derivatives. google.com
Crystallization: Fractional crystallization can be an effective method for separating diastereomers on a larger scale. This method relies on the differences in solubility between the diastereomers in a particular solvent. nih.gov In some cases, mechanical separation of distinct crystals under a microscope is possible if the diastereomers crystallize separately. rsc.org
Extractive Distillation: For diastereomers that are stable under distillation conditions, extractive distillation using an auxiliary agent that alters the partial pressures of the isomers can be a viable separation method. google.com
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization and differentiation of diastereomers.
¹H NMR: The chemical shifts (δ) and coupling constants (J) of the protons on the dioxane ring are highly sensitive to their stereochemical environment. For example, the signals for axial and equatorial protons are distinct. The relative stereochemistry of the substituents at C-2 and C-4 can be determined by analyzing these parameters.
¹³C NMR: The chemical shifts of the carbon atoms in the dioxane ring also differ between diastereomers, providing another layer of structural confirmation. rsc.org
2D NMR: Techniques like COSY and NOESY can establish through-bond and through-space proton connectivities, respectively, providing definitive proof of the stereoisomeric structure. researchgate.net
Interconversion Pathways and Barriers
The diastereomers of this compound can interconvert through a process of ring inversion, typically a chair-twist-chair pathway. This process requires overcoming an energy barrier and can often be achieved by heating or under acidic catalysis, which facilitates the reversible breaking and reforming of the acetal (B89532) linkage at C-2.
The interconversion allows the system to reach a thermodynamic equilibrium between the cis and trans isomers. The position of this equilibrium is determined by the relative thermodynamic stability of the two diastereomers. The more stable isomer, which minimizes unfavorable steric interactions (e.g., 1,3-diaxial interactions), will predominate at equilibrium.
Table 2: Common Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
| 2-phenyl-1,3-thiazolidin-4-one |
| 1,4-dioxane |
| Dimethyl sulfoxide (DMSO) |
| N,N-dimethylformamide (DMF) |
| cis-2,4-Dimethyl-2-phenyl-1,3-dioxane |
Reactivity and Reaction Mechanisms of 2,4 Dimethyl 2 Phenyl 1,3 Dioxane
General Reactivity Patterns of 1,3-Dioxanes
1,3-Dioxanes are primarily known as protecting groups for carbonyl compounds and 1,3-diols in organic synthesis due to their stability under various conditions. thieme-connect.de They are generally stable in basic, reductive, and oxidative environments but are susceptible to cleavage under acidic conditions. thieme-connect.de
Hydrolysis and Acetal (B89532) Cleavage
The most characteristic reaction of 1,3-dioxanes is their hydrolysis, or acetal cleavage, which is catalyzed by Brønsted or Lewis acids. thieme-connect.de This reaction is reversible and is often used to deprotect carbonyls or diols. rsc.org The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of the original carbonyl compound and 1,3-diol.
The rate of hydrolysis is influenced by steric and electronic factors. For instance, 2-phenyl-2-alkyl-1,3-dioxolanes, which are structurally similar to the target molecule, exhibit a significant steric hindrance to hydrolysis compared to their acyclic counterparts. acs.org This retardation is associated with less favorable activation enthalpies. acs.org The stability of the intermediate carbocation also plays a crucial role; electron-donating groups at the 2-position generally increase the rate of hydrolysis.
A strategy to drive the reversible hydrolysis of 1,3-dioxane (B1201747) to completion involves the in situ transformation of the co-product, formaldehyde (B43269), into formic acid, which can then act as an acidic catalyst for the hydrolysis. rsc.org
Oxidation and Reduction Reactions
1,3-Dioxanes are generally stable to many oxidizing and reducing agents, which is why they are effective protecting groups. thieme-connect.de However, under specific conditions, they can undergo oxidation and reduction.
Oxidation: The oxidation of 1,3-dioxanes can lead to various products depending on the oxidant and reaction conditions. The gas-phase oxidation of 1,3-dioxane initiated by hydroxyl (OH) radicals or chlorine (Cl) atoms primarily yields (2-oxoethoxy)methyl formate, formic acid, and methylene (B1212753) glycol diformate. nih.gov In some biological systems, the enzymatic oxidation of 1,3-dioxane derivatives can lead to ring cleavage, converting the acetal group into an ester. nih.gov The oxidation of various acetals, including 1,3-dioxanes, to esters can also be achieved using molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt catalyst. organic-chemistry.org
Reduction: The reductive cleavage of 1,3-dioxanes typically requires strong reducing agents in the presence of a Lewis acid. For example, lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃) can hydrogenolyze 1,3-dioxanes to yield hydroxy ethers. cdnsciencepub.com The reaction is believed to proceed through the formation of an oxocarbenium ion in the rate-determining step. cdnsciencepub.com The ease of reduction is generally lower for 1,3-dioxanes compared to their five-membered ring counterparts, 1,3-dioxolanes, which is attributed to the relative ease of oxocarbenium ion formation. cdnsciencepub.com
Nucleophilic and Electrophilic Substitution Reactions
While the 1,3-dioxane ring itself is relatively inert to direct nucleophilic or electrophilic attack, substitutions can occur on the ring, particularly at positions alpha to the oxygen atoms.
Nucleophilic Substitution: The synthesis of 4-substituted 1,3-dioxanes can be achieved by trapping anionic derivatives of 1,3-dioxanes with electrophiles. thieme-connect.de For instance, aminoalkyl-substituted 1,3-dioxanes can be synthesized via nucleophilic substitution on a tosylated hydroxymethyl group attached to the dioxane ring. researchgate.net
Electrophilic Substitution: The carbon atom at the 2-position, situated between the two oxygen atoms, can be susceptible to electrophilic attack due to the electron-withdrawing nature of the adjacent oxygens, which can stabilize a negative charge on this carbon. enu.kz
Ring-Opening Reactions
Ring-opening reactions of 1,3-dioxanes are of significant interest, particularly in the context of polymer chemistry and the synthesis of functionalized molecules.
Acid-Catalyzed Ring Opening
As discussed in the hydrolysis section, acid catalysis is a common method to induce the ring opening of 1,3-dioxanes. chegg.com This process is fundamental to their use as protecting groups. thieme-connect.de In the context of more complex structures, such as those found in carbohydrates, the regioselective ring opening of 1,3-dioxane-type acetals is a powerful tool for synthetic transformations. researchgate.net The mechanism involves the formation of a cyclic oxocarbenium ion, which is then attacked by a nucleophile. researchgate.net For example, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can serve as a precursor to 2,3-dimethylene-1,4-dioxane, which then undergoes a [4+2] cycloaddition reaction in the presence of a Lewis acid like aluminum chloride. rsc.org
Radical Ring-Opening Polymerization (RROP) of Cyclic Ketene (B1206846) Acetals
Radical ring-opening polymerization (RROP) of cyclic ketene acetals (CKAs) is a significant synthetic strategy for producing degradable polyesters. rsc.orgresearchgate.netdigitellinc.com CKAs are a class of monomers that can undergo radical addition to the exocyclic double bond, followed by ring opening of the resulting radical. This process introduces ester linkages into the polymer backbone, imparting degradability. researchgate.netnih.govacs.org
The mechanism involves the addition of a radical initiator to the carbon-carbon double bond of the CKA. The resulting radical can either propagate through a 1,2-addition, preserving the cyclic acetal structure, or undergo β-scission of a C-O bond, leading to ring opening and the formation of an ester and a new alkyl radical that continues the polymerization. acs.org The extent of ring opening versus addition polymerization is influenced by the structure of the CKA. For instance, the presence of functionality that can stabilize the ring-opened radical, such as an internal alkene, promotes the formation of ester linkages. nih.govacs.org
The copolymerization of CKAs with traditional vinyl monomers allows for the synthesis of degradable vinyl copolymers. researchgate.net However, the relative reactivity of the CKA and the comonomer can influence the degree of ester incorporation. researchgate.net
Monomer Synthesis and Polymerization Conditions
The synthesis of substituted 1,3-dioxane monomers is often achieved through the acetalization reaction of a 1,3-diol with an appropriate aldehyde or ketone, typically catalyzed by an acid such as para-toluenesulfonic acid (PTSA). researchgate.net This equilibrium-driven reaction is usually pushed towards the acetal product by the removal of water. For instance, the condensation of meso-2,4-pentanediol with various aldehydes and ketones yields a series of 2,4,6-substituted-1,3-dioxane derivatives. researchgate.net
In a specific example of monomer synthesis related to the target compound, 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394) is formed through the condensation of α-methylstyrene with acetaldehyde (B116499) under the catalysis of strongly acidic cation exchange resins or Brønsted acids like aqueous sulfuric acid. google.com The reaction of styrene (B11656) oxide with acetone (B3395972) in the presence of a Lewis acid catalyst like copper(II) triflate (Cu(OTf)₂) is another route to a related structure, 2,2-dimethyl-4-phenyl-1,3-dioxolane. chemicalforums.com
Polymerization of these cyclic monomers can be initiated through various mechanisms. For instance, the polymerization of 2-phenyl-4-methylene-1,3-dioxolane can be initiated cationically, forming a stabilized benzyl-cation as an active intermediate that propagates by adding to the exocyclic double bond of the monomer. researchgate.net Radical polymerization is also a viable method. Copolymers of 4-vinyl-1,3-dioxolane monomers and maleimides can be produced using a free radical initiator like azobisisobutyronitrile (AIBN). google.com
| Monomer | Synthesis Method | Catalyst/Initiator | Reference |
| 2,4,6-Substituted-1,3-dioxanes | Acetalization of 1,3-diols and aldehydes/ketones | p-Toluenesulfonic acid | researchgate.net |
| 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | Condensation of α-methylstyrene and acetaldehyde | Acidic cation exchange resin / H₂SO₄ | google.com |
| 2,2-Dimethyl-4-phenyl-1,3-dioxolane | Reaction of styrene oxide and acetone | Copper(II) triflate | chemicalforums.com |
| Poly(4-vinyl-1,3-dioxolane-co-maleimide) | Free radical copolymerization | Azobisisobutyronitrile (AIBN) | google.com |
Regioselectivity and Polymer Microstructure
The regioselectivity of polymerization involving cyclic acetal monomers is crucial in determining the final polymer's microstructure and properties. In the polymerization of allene (B1206475) monomers initiated by a novel Nickel(II) catalyst, high 2,3-regioselectivity (up to >99.9%) has been achieved. rsc.org This level of control allows for the synthesis of well-defined polyallenes. rsc.org
For copolymers, the distribution of monomer units along the polymer chain is described by reactivity ratios. For example, in the cobalt-mediated radical polymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) and vinyl acetate (B1210297) (VAc), the reactivity ratios were determined to be rMDO = 0.14 and rVAc = 1.89. rsc.org These values indicate that vinyl acetate is more reactive towards both propagating radicals than MDO, influencing the sequence distribution of the monomer units in the resulting copolymer.
The microstructure of copolymers can also be influenced by the catalyst system. In the copolymerization of ethylene (B1197577) and 1-hexene, a zirconium complex with bulky substituents was found to produce a copolymer with a more alternating sequence of monomer units, while a different zirconium catalyst led to a more blocky structure. mdpi.com The analysis of the microstructure of copoly(methylvinyl)(dimethyl)siloxanes showed a predominantly random distribution of units, though an increase in vinyl-containing monomers led to a greater tendency for alternation. mdpi.com
| Monomer System | Catalyst/Initiator System | Key Finding on Regioselectivity/Microstructure | Reference |
| Allene monomers | Nickel(II) catalyst with phosphine-sulfoxide ligand | >99.9% 2,3-regioselectivity | rsc.org |
| 2-Methylene-1,3-dioxepane (MDO) and Vinyl Acetate (VAc) | Photo-induced cobalt-mediated radical polymerization | Reactivity ratios: rMDO = 0.14, rVAc = 1.89 | rsc.org |
| Ethylene and 1-Hexene | Zirconium complexes | Catalyst structure influences blocky vs. alternating microstructure | mdpi.com |
| Dimethyldiethoxy- and methylvinyldimethoxysilane | Copolycondensation and thermal condensation | Primarily random distribution, with a tendency to alternate with increased vinyl content | mdpi.com |
Copolymerization with Vinyl Monomers
Cyclic ketene hemiacetal ester monomers, such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL), have been successfully copolymerized with a wide range of vinyl monomers. rsc.org These include methacrylates, acrylates, styrene, acrylonitrile, vinyl pyrrolidinone, and acrylamide. rsc.org This broad compatibility allows for the design of a wide variety of polymers with tailored properties.
The copolymerization of 4-vinyl-1,3-dioxolane monomers with maleimides in the presence of a free radical initiator is another example. google.com This process can lead to copolymers with an uneven distribution of monomer units. Alternatively, a maleamic acid or maleimide (B117702) functionality can be introduced into a pre-existing copolymer of 4-vinyl-1,3-dioxolane and maleic anhydride (B1165640) by reacting it with a primary amine. google.com
The atom transfer radical ring-opening copolymerization of 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO) with conventional vinyl monomers like styrene, acrylonitrile, and methyl acrylate (B77674) has also been reported. researchgate.net This demonstrates the versatility of cyclic acetal monomers in creating copolymers with various vinyl comonomers.
| Cyclic Monomer | Vinyl Comonomer(s) | Polymerization Type | Reference |
| 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) | Methacrylates, acrylates, styrene, acrylonitrile, etc. | Radical copolymerization | rsc.org |
| 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) | Methacrylates, acrylates, styrene, acrylonitrile, etc. | Radical copolymerization | rsc.org |
| 4-Vinyl-1,3-dioxolane | Maleimides | Free radical copolymerization | google.com |
| 4,7-Dimethyl-2-methylene-1,3-dioxepane (DMMDO) | Styrene, acrylonitrile, methyl acrylate | Atom transfer radical ring-opening copolymerization | researchgate.net |
Degradable Polymer Synthesis
A key application of polymers derived from 2,4-dimethyl-2-phenyl-1,3-dioxane and related cyclic acetals is in the creation of degradable materials. The acetal linkage within the polymer backbone or as a pendent group is susceptible to hydrolysis, particularly under acidic conditions.
Polymers synthesized from the five-membered cyclic ketene hemiacetal ester monomer, 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), can be degraded in basic conditions (in the presence of a hydroxide (B78521) or an amine) at mild temperatures. rsc.org The degradation of the DMDL homopolymer yields 2-hydroxyisobutyric acid, which can be recovered and used to re-synthesize the monomer, demonstrating a chemical recycling loop. rsc.org
Copolymers containing 2-methylene-4-phenyl-1,3-dioxolane (MPDL) and methyl methacrylate (B99206) have been synthesized, resulting in well-defined, degradable PMMA-rich copolymers. rsc.org The hydrolytic degradation of these copolymers can be tuned by varying the amount of MPDL incorporated into the polymer chain. rsc.org Similarly, copolymers of 2-methylene-1,3-dioxepane (MDO) and vinyl acetate are also designed to be degradable. rsc.org
The interest in such degradable polymers stems from the environmental persistence of traditional plastics. nih.gov By incorporating hydrolyzable linkages, such as the acetal group, into the polymer structure, materials can be designed to break down into smaller, non-toxic molecules. nih.govrsc.org
| Degradable Polymer System | Degradation Conditions | Degradation Products | Reference |
| Poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) | Basic (hydroxide or amine), room temp to 65 °C | 2-Hydroxyisobutyric acid | rsc.org |
| Poly(methyl methacrylate-co-2-methylene-4-phenyl-1,3-dioxolane) | Hydrolytic | Low molar mass products | rsc.org |
| Poly(2-methylene-1,3-dioxepane-co-vinyl acetate) | Not specified, but designed for degradability | Not specified | rsc.org |
Mechanistic Investigations
Understanding the reaction mechanisms, including the role of intermediates and transition states, is fundamental to controlling the polymerization and degradation of these materials.
Role of Intermediates (e.g., radical species, ketenes)
In radical polymerizations, the nature of the radical intermediates is key. Electron paramagnetic resonance (EPR) studies have been used to confirm the presence of radical intermediates in certain polymerization reactions. For example, in a copper-catalyzed cross-dehydrogenative coupling reaction, EPR analysis revealed the existence of a phosphoryl radical. acs.orgacs.org
In cationic polymerizations of monomers like 2-phenyl-4-methylene-1,3-dioxolane, a stabilized benzyl-cation is formed as the active intermediate. researchgate.net The stability of this carbocation influences the polymerization kinetics and the structure of the resulting polymer.
The formation of ketenes is another important mechanistic consideration, particularly in the context of cyclic ketene acetals. The efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a cyclic ketene acetal, highlights its role in radical ring-opening polymerization. rsc.org
Transition State Analysis
Computational studies, such as ab initio calculations, have been employed to understand the energetics and geometries of transition states in reactions involving 1,3-dioxane systems. ethernet.edu.et These studies can quantify effects like the anomeric effect, which stabilizes certain conformations of the acetal group. For example, in O-protonated 1,3-dioxa systems, there is a preference for axial protonation over equatorial protonation. ethernet.edu.et
The stereochemistry of the products of reactions involving 1,3-dioxanes can provide insight into the reaction mechanism. For instance, the degree of racemization observed in the nucleophilic substitution of stereochemically defined benzaldehyde (B42025) acetals indicated that the major pathway proceeded through a free oxonium ion intermediate (SN1 mechanism). ethernet.edu.et
Kinetic studies of the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane, a related sulfur-containing analog, suggest a mechanism involving the rapid formation of a 1:1 adduct between the metal ion and the dithiane, followed by a slow, rate-determining ring-opening step. rsc.org The conformations of these adducts are thought to influence their reactivity. rsc.org
Influence of Catalysts and Reagents on Reaction Pathways
The reactivity of this compound is profoundly influenced by the choice of catalysts and reagents, which can direct the molecule toward distinct reaction pathways, including ring-opening hydrogenolysis and acid-catalyzed cleavage. The stability of the 1,3-dioxane ring is generally robust under basic, oxidative, or reductive conditions, but it is susceptible to acidic environments, which facilitates various transformations. thieme-connect.de
Catalytic Hydrogenolysis
Hydrogenolysis of this compound involves the cleavage of C-O bonds within the dioxane ring, a reaction heavily dependent on the catalytic system employed. This process typically requires a catalyst and a hydrogen source to proceed. One of the primary pathways in the hydrogenolysis of phenyl-substituted dioxanes is the cleavage of the benzyl-type C-O bond.
Research into the hydrogenolysis of related 2-phenyl-1,3-dioxanes has demonstrated the efficacy of copper catalysts. For instance, the hydrogenation of 5,5-dimethyl-2-phenyl- acs.orgd-nb.infodioxane using copper catalysts has been investigated in the liquid phase, leading to the synthesis of 3-benzyloxy-2,2-dimethyl-propan-1-ol. acs.org This indicates a selective cleavage of one C-O bond while preserving the benzyl (B1604629) group. Similarly, ruthenium complexes, such as [Ru(triphos)tmm], have been shown to be effective for the hydrogenative depolymerization of polyesters and polycarbonates, highlighting the potential of molecular ruthenium catalysts in cleaving related structures under hydrogen pressure. d-nb.info
The reaction pathway for the hydrogenolysis of this compound can be expected to yield specific mono- and di-substituted alcohol products depending on which C-O bonds are cleaved. The presence of the phenyl group at the C2 position and methyl groups at the C4 position influences the regioselectivity of the ring opening.
| Catalyst System | Substrate | Primary Product | Reference |
|---|---|---|---|
| Copper Catalysts | 5,5-dimethyl-2-phenyl- acs.orgd-nb.infodioxane | 3-benzyloxy-2,2-dimethyl-propan-1-ol | acs.org |
| [Ru(triphos)tmm] / HNTf₂ | Polyesters (e.g., PET, PLA) in 1,4-dioxane (B91453) solvent | Diols (e.g., 1,2-propanediol) | d-nb.info |
Acid-Catalyzed Reactions
The 1,3-dioxane structure is fundamentally an acetal, making it susceptible to cleavage under acidic conditions. Both Brønsted and Lewis acids can catalyze the hydrolysis of the dioxane ring, which is a common method for deprotection in organic synthesis. thieme-connect.de The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a stabilized carbocation intermediate. For this compound, the intermediate would be a tertiary benzylic carbocation, which is relatively stable. This intermediate is then attacked by a nucleophile, typically water in the case of hydrolysis, to yield the corresponding diol (butane-1,3-diol) and ketone (acetophenone).
The kinetics and mechanism of acid-catalyzed hydrolysis have been studied for structurally similar compounds. For example, the hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane proceeds via a mechanism involving a pre-equilibrium protonation step. acs.org The rate of these reactions is highly dependent on the pH of the solution and the structure of the acetal.
Beyond simple hydrolysis, acid catalysts can facilitate other transformations. In the presence of nitriles, 1,3-dioxanes can undergo a Ritter-type reaction to form 5,6-dihydro-1,3-oxazine derivatives. Studies on 4,4-dimethyl-1,3-dioxane (B1195079) reacting with dinitriles show that this pathway can lead to the formation of a new C-N bond, although yields may be modest due to side reactions like polymerization. researchgate.net
| Catalyst/Reagent | Reaction Type | Resulting Product Class | Mechanism/Notes | Reference |
|---|---|---|---|---|
| Brønsted or Lewis Acids (e.g., H₂SO₄, HCl) / H₂O | Hydrolysis | Diol and Ketone | Acetal cleavage via a carbocation intermediate. | thieme-connect.deacs.org |
| Acid Catalyst / Dinitrile | Ritter-type Reaction | 5,6-dihydro-1,3-oxazines | Formation of a C-N bond involving the nitrile group. | researchgate.net |
| Aluminum Chloride (AlCl₃) | In-situ Diene Formation | Diels-Alder Adducts (with dienophile) | Observed with a related dimethoxy-dioxane precursor. | rsc.org |
In a more complex transformation, Lewis acids like aluminum chloride have been used to generate a diene in situ from a related precursor, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane. rsc.org This diene can then undergo a [4+2] cycloaddition reaction with a suitable dienophile. While this specific reaction has not been documented for this compound, it illustrates how potent Lewis acids can drive the molecule down reaction pathways beyond simple acetal cleavage, potentially leading to the formation of complex cyclic structures. rsc.org
The choice of catalyst, whether it is a transition metal for hydrogenolysis or an acid for cleavage and rearrangement, is therefore the determining factor in the chemical fate of this compound.
Spectroscopic and Computational Characterization of 2,4 Dimethyl 2 Phenyl 1,3 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2,4-Dimethyl-2-phenyl-1,3-dioxane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a comprehensive understanding of its atomic connectivity and spatial arrangement.
¹H NMR for Proton Environments and Coupling Constants
The ¹H NMR spectrum of this compound reveals distinct signals for the protons in the phenyl group, the two methyl groups, and the dioxane ring. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The two methyl groups at positions 2 and 4 are in different chemical environments and therefore exhibit separate singlet or doublet signals. The C2-methyl protons would likely be a singlet, while the C4-methyl protons would be a doublet due to coupling with the proton at C4.
The protons on the dioxane ring (at C5 and C6) present a more complex pattern due to stereochemical differences (axial and equatorial positions) and spin-spin coupling. The chemical shifts and coupling constants are highly dependent on the conformation of the six-membered ring. Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts.
The vicinal coupling constants (³J) between adjacent protons are particularly informative for conformational analysis. For a chair conformation, the coupling between two axial protons (³J_aa) is typically large (10-13 Hz), whereas axial-equatorial (³J_ae) and equatorial-equatorial (³J_ee) couplings are smaller (2-5 Hz). Long-range couplings, such as the 'W' or 'M' coupling through four bonds, can also be observed in 1,3-dioxane (B1201747) systems. dntb.gov.ua
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Phenyl-H | 7.2-7.5 | m | - |
| C4-H | ~4.0-4.5 | m | ³J_ax, ³J_eq |
| C5-H_axial | ~1.5-2.0 | m | ²J, ³J_aa, ³J_ae |
| C5-H_equatorial | ~2.0-2.5 | m | ²J, ³J_ea, ³J_ee |
| C6-H_axial | ~3.5-4.0 | m | ²J, ³J_aa, ³J_ae |
| C6-H_equatorial | ~4.0-4.5 | m | ²J, ³J_ea, ³J_ee |
| C2-CH₃ | ~1.5 | s | - |
| C4-CH₃ | ~1.2 | d | ³J |
Note: These are predicted values and can vary based on the solvent and specific conformation.
¹³C NMR for Carbon Framework Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. Due to the presence of a chiral center at C4, and depending on the conformation, some carbons may not be equivalent. masterorganicchemistry.com The carbon of the C2-methyl group will appear in the aliphatic region, as will the C4-methyl carbon. The carbons of the dioxane ring will have characteristic shifts, with those bonded to oxygen (C2, C4, C6) appearing at a lower field. docbrown.info The C2 carbon, being a quaternary carbon bonded to two oxygens and a phenyl group, will be significantly downfield. The carbons of the phenyl group will resonate in the aromatic region (typically 125-145 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 95-105 |
| C4 | 70-80 |
| C5 | 25-35 |
| C6 | 65-75 |
| C2-CH₃ | 20-30 |
| C4-CH₃ | 15-25 |
| Phenyl-C (quaternary) | 140-150 |
| Phenyl-C (CH) | 125-130 |
Note: These are predicted values based on related structures. docbrown.infopsu.edu
Variable-Temperature NMR (VT-NMR) for Conformational Dynamics
Variable-Temperature NMR (VT-NMR) is a powerful tool for studying dynamic processes such as ring inversion in cyclic molecules. rsc.org For this compound, the six-membered dioxane ring is expected to exist predominantly in a chair conformation. At room temperature, the ring may be undergoing rapid inversion between two chair forms. If the rate of this inversion is fast on the NMR timescale, the observed chemical shifts will be an average of the axial and equatorial positions.
By lowering the temperature, the rate of ring inversion can be slowed. At a sufficiently low temperature (the coalescence temperature), separate signals for the axial and equatorial protons of the C5 and C6 methylene (B1212753) groups may be observed. nih.govnih.gov Further cooling can "freeze out" the individual conformers, allowing for the determination of their relative populations and the energy barrier for the conformational change. researchgate.net
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would reveal the coupling network within the dioxane ring, for instance, between the C4-H, C5-protons, and C6-protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining stereochemistry. For example, NOESY can distinguish between axial and equatorial protons and substituents by showing through-space correlations, such as those between a C4-axial substituent and the C6-axial proton. ipb.ptresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, HMBC would show correlations from the C2-methyl protons to the C2 carbon and the C2 carbon to the phenyl protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100-3000 | Medium to Weak |
| C-H stretching (aliphatic) | 3000-2850 | Strong |
| C=C stretching (aromatic ring) | 1600-1450 | Medium to Weak |
| C-O stretching (ether) | 1250-1050 | Strong |
| C-H bending (aromatic) | 900-675 | Strong |
The strong C-O stretching bands are characteristic of the ether linkages in the dioxane ring. acs.org The presence of both aliphatic and aromatic C-H stretching bands, as well as the aromatic C=C stretching, would confirm the presence of the methyl, dioxane ring, and phenyl moieties. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₆O₂), the molecular weight is 192.25 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 192.
The fragmentation of 1,3-dioxanes is influenced by the substituents on the ring. researchgate.net Common fragmentation pathways for this compound could include:
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z = 177.
Loss of a phenyl group (-C₆H₅): This would lead to a fragment at m/z = 115.
Cleavage of the dioxane ring: The ring can undergo various cleavage patterns, a common one for cyclic ethers being the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules, leading to a variety of smaller fragment ions. nsf.govchemguide.co.uk For example, cleavage could lead to the formation of a stable benzaldehyde (B42025) cation (m/z = 106) or a styrene (B11656) cation (m/z = 104). The base peak in the spectrum is often the most stable carbocation that can be formed. docbrown.info
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is then analyzed to calculate the positions of individual atoms within the crystal lattice. This analysis provides highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's specific conformation and intermolecular interactions in the crystalline form.
For instance, single-crystal X-ray diffraction has been successfully used to unambiguously determine the structures of complex heterocyclic compounds, providing certainty where other methods might be ambiguous. acs.orgacademie-sciences.fr Such an analysis for this compound would definitively establish the chair or twist conformation of the dioxane ring and the equatorial or axial positioning of the methyl and phenyl substituents. However, a review of the current scientific literature indicates that a specific X-ray crystallographic study for this compound has not been published.
Computational Chemistry (Quantum-Chemical Studies)
Computational chemistry provides powerful tools for investigating molecular properties, complementing experimental data and offering insights into molecular structure, stability, and dynamics that can be difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a widely used quantum-chemical method for predicting the electronic structure of molecules. thegoodscentscompany.comacs.org A primary application of DFT is geometry optimization, where the lowest energy (most stable) structure of a molecule is calculated. This process systematically adjusts the atomic coordinates to find a minimum on the potential energy surface, yielding predicted bond lengths, bond angles, and dihedral angles for the optimized structure.
DFT calculations are also crucial for determining the relative energetics of different isomers or conformers. By calculating the total electronic energy for various possible structures of this compound (e.g., different chair and boat conformations, and different orientations of the phenyl group), researchers can predict which conformer is the most stable. While DFT has been extensively applied to investigate the structure and energetics of a vast range of organic molecules, specific published reports detailing the geometry optimization and energetics of this compound are not available in the reviewed literature. thegoodscentscompany.comacs.org
Ab initio molecular orbital theory is another fundamental quantum-mechanical approach that solves the Schrödinger equation without relying on experimental parameters. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are particularly valuable for detailed conformational analysis. nih.gov
For a flexible molecule like this compound, ab initio methods can be used to calculate the energy differences between its various stereoisomers and conformers. nih.gov This allows for the determination of conformational free energies, providing insight into the equilibrium populations of different shapes the molecule might adopt in a given environment. Such studies have been successfully performed on related cyclic ethers, like methyltetrahydro-2H-pyrans, to determine the energetic preference for axial versus equatorial substituent positions. nih.gov A similar study on this compound would elucidate the stability of its various chair and twist conformations. However, specific ab initio conformational analysis studies for this compound are not present in the available scientific literature.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with a solvent.
MD studies on related systems, such as the parent 1,3-dioxane and 1,4-dioxane (B91453) molecules, have been used to understand their properties in the liquid state, including their dielectric constants and how they behave as solvents. uni.lu An MD simulation of this compound would allow researchers to observe the dynamic transitions between different conformations of the dioxane ring and the rotation of its substituent groups in a simulated solvent environment. This would provide a powerful understanding of the molecule's flexibility and its interactions on a picosecond to nanosecond timescale. Currently, there are no specific published molecular dynamics simulation studies focused on this compound.
A significant application of modern computational chemistry is the prediction of spectroscopic data. Quantum-chemical methods, particularly DFT, can be used to calculate various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
These predicted spectra serve as a powerful tool for interpreting and validating experimental results. For example, by comparing the calculated ¹H and ¹³C NMR chemical shifts with those obtained from an experimental spectrum, one can confirm the proposed molecular structure and assign specific signals to individual atoms in the molecule. This combined experimental and theoretical approach has been effectively used to characterize complex substituted imidazoles and other heterocyclic systems. While predicted collision cross section data, a parameter related to mass spectrometry, is available for the constitutional isomer 2,4-dimethyl-6-phenyl-1,3-dioxane, a similar comprehensive study predicting the spectroscopic parameters for this compound and comparing them with experimental data has not been found in the scientific literature.
Applications in Chemical Synthesis and Materials Science
Role as Protecting Groups in Organic Synthesis
In the intricate field of multistep organic synthesis, the selective protection of functional groups is paramount to achieving desired chemical transformations. wikipedia.org Protecting groups are chemical moieties that are temporarily introduced to a molecule to mask a reactive functional group, thereby preventing it from reacting in subsequent steps. wikipedia.org One of the most common strategies for protecting carbonyl groups, such as those in ketones and aldehydes, is their conversion into acetals. wikipedia.org Cyclic acetals, formed from the reaction of a carbonyl compound with a diol, are particularly favored due to their enhanced stability. organic-chemistry.org
The formation of 1,3-dioxanes from 1,3-diols results in compounds that are generally more stable than their 1,3-dioxolane (B20135) counterparts derived from 1,2-diols. organic-chemistry.org These acetals are stable against a wide array of nucleophiles and bases, making them robust protecting groups for various reaction conditions. organic-chemistry.org The removal, or deprotection, of the acetal (B89532) to regenerate the original carbonyl group is typically achieved through acid-catalyzed hydrolysis or transacetalization in a solvent like acetone (B3395972). organic-chemistry.org
While 2,4-dimethyl-2-phenyl-1,3-dioxane itself is a specific chemical entity, the broader class of 1,3-dioxanes, to which it belongs, is widely used for the protection of carbonyl compounds. organic-chemistry.org The synthesis of these protecting groups is often carried out by reacting the carbonyl compound with a 1,3-diol in the presence of an acid catalyst, with continuous removal of water to drive the reaction to completion. organic-chemistry.org
Intermediates in the Synthesis of Complex Organic Molecules
Beyond its role as a protecting group, this compound and its derivatives are valuable intermediates in the construction of more complex molecular architectures.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense significance in chemistry and biology. researchgate.net Many natural products, pharmaceuticals, and industrial chemicals feature heterocyclic scaffolds. researchgate.net The synthesis of these structures often relies on versatile building blocks that can be elaborated into the desired ring systems.
One powerful method for forming carbon-carbon bonds is the Michael addition, a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov The resulting Michael adducts can serve as key intermediates for the synthesis of various compounds, including heterocycles. nih.gov For instance, derivatives of 1,3-dioxane (B1201747) can be employed in reactions leading to the formation of heterocyclic systems. While direct examples involving this compound are not prevalent in the provided search results, the reactivity of the 1,3-dioxane ring system makes it a plausible precursor. For example, derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a related 1,3-dioxane, are used to synthesize a wide variety of heterocyclic compounds. chemicalbook.com
Furthermore, the general strategy of using functionalized intermediates to build heterocyclic rings is well-established. For example, the reaction of 1,3-dicarbonyl compounds with reagents like hydrazine (B178648) or hydroxylamine (B1172632) is a classic method for synthesizing pyrazoles and isoxazoles, respectively. unirioja.es
The cleavage of chemical bonds by reaction with hydrogen, known as hydrogenolysis, is a valuable synthetic transformation. In the context of 1,3-dioxanes, this reaction can be used to generate functionalized alcohols. For instance, the hydrogenolysis of polyesters, such as polylactic acid (PLA) and polyethylene (B3416737) terephthalate (B1205515) (PET), can yield diols. d-nb.info While this example relates to polymers, the principle can be applied to smaller molecules. The benzylidene acetals, a class of compounds structurally related to 2-phenyl-1,3-dioxanes, can undergo reductive cleavage through catalytic hydrogenation. wikipedia.org This process breaks the acetal ring and results in the formation of hydroxyl groups.
Alpha-quaternary arylglycines are a class of amino acids that contain a stereocenter at the α-carbon, which is also substituted with an aryl group and two other non-hydrogen substituents. These compounds are of interest in medicinal chemistry and peptide design. The synthesis of such complex amino acids often requires carefully designed precursors and stereoselective reactions. While the direct use of this compound in the synthesis of alpha-quaternary arylglycines is not explicitly detailed in the provided search results, the general principles of using chiral auxiliaries and stereocontrolled bond formation are central to their preparation.
Polymer and Materials Science Applications
The reactivity of the 1,3-dioxane ring system also lends itself to applications in polymer chemistry, where it can be incorporated into polymer backbones to impart specific properties.
Cyclic ketene (B1206846) acetals are a class of monomers that can undergo radical ring-opening polymerization. This process is particularly useful for introducing ester functionalities into the backbone of polymers, which can confer degradability. For example, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a related cyclic ketene acetal, has been used as a comonomer with methyl methacrylate (B99206) (MMA) to produce well-defined, degradable copolymers. rsc.org The incorporation of the cyclic acetal into the polymer chain via ring-opening introduces ester linkages that can be subsequently cleaved, for instance, by hydrolysis. rsc.org
While the direct polymerization of this compound is not described, its structural motifs are relevant to polymer synthesis. For instance, poly(2,6-dimethyl-1,4-phenylene ether) (PPE) is a high-performance engineering plastic synthesized from 2,6-dimethylphenol. acs.org The synthesis of block copolymers containing PPE and other segments, like poly(dimethylsiloxane) (PDMS), allows for the creation of materials with unique microphase-separated structures and tailored properties. acs.org
Future Research Directions and Outlook
Development of Novel Synthetic Routes to 2,4-Dimethyl-2-phenyl-1,3-dioxane Isomers
The synthesis of this compound presents inherent stereochemical challenges due to the presence of two chiral centers at positions 2 and 4. Future research will undoubtedly focus on the development of highly stereoselective synthetic routes to access each of its four possible stereoisomers (cis and trans pairs) in high purity.
One promising avenue is the use of chiral auxiliaries derived from readily available natural products. For instance, methods analogous to the synthesis of homochiral 2,4-disubstituted 1,3-dioxanes from (S)-(-)-malic acid could be adapted. This approach involves the condensation of a chiral building block with the appropriate carbonyl compound, followed by a series of transformations to yield the desired stereoisomer.
Furthermore, asymmetric catalytic methods are set to revolutionize the synthesis of specific this compound isomers. The catalytic asymmetric Prins reaction, for example, has been shown to produce chiral 1,3-dioxanes with high enantioselectivity. Future work will likely involve the design of new chiral catalysts, such as imino-imidodiphosphates (iIDPs) or N-triflyl phosphoramides (NTPAs), that are specifically tailored for the reaction between the corresponding diol and acetophenone (B1666503) to favor the formation of a single stereoisomer.
The development of greener synthetic methodologies will also be a key focus. This includes the exploration of solvent-free reaction conditions or the use of more environmentally benign solvents. Ruthenium complexes have already demonstrated potential in the acceptorless conversion of primary alcohols to acetals, offering a pathway that generates dihydrogen as the only byproduct. Adapting such catalytic systems for the synthesis of this compound could significantly improve the sustainability of its production.
Exploration of New Catalytic Systems for Dioxane Formation and Transformations
The traditional acid-catalyzed formation of 1,3-dioxanes often suffers from a lack of selectivity and harsh reaction conditions. A significant area of future research will be the exploration of novel catalytic systems that offer milder conditions, higher yields, and improved stereoselectivity for the synthesis of this compound.
Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs) are emerging as highly promising heterogeneous catalysts for acetalization reactions. MOFs such as MIL-100(Fe) and UiO-66 possess well-defined, tunable active sites and high surface areas, making them efficient and recyclable catalysts. Future studies will likely focus on:
Tuning Acidity: Investigating the influence of both Lewis and Brønsted acidity within the MOF structure to optimize catalytic activity for the formation of this compound.
Novel MOF Architectures: Designing new MOFs with specific pore sizes and functionalities to enhance substrate selectivity and catalytic turnover.
Biocatalysis: The use of enzymes offers unparalleled stereoselectivity in chemical transformations. While the biocatalytic synthesis of 1,3-diols is well-established, its application to the direct formation of substituted 1,3-dioxanes is an area ripe for exploration. Future research could involve:
Enzyme Screening and Engineering: Identifying and engineering enzymes, such as alcohol dehydrogenases or specific aldolases, that can catalyze the stereoselective condensation of the required diol and ketone precursors.
Chemoenzymatic Cascades: Developing one-pot chemoenzymatic processes that combine the power of chemical and biological catalysts to achieve highly efficient and selective syntheses of this compound isomers.
Organocatalysis: Chiral organocatalysts, such as those based on thiourea, have been successfully employed in the asymmetric synthesis of chiral 1,3-dioxanes through domino reactions. The development of new, more efficient organocatalysts for the direct asymmetric acetalization to form this compound is a key future direction.
| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |
| Metal-Organic Frameworks (MOFs) | High stability, recyclability, tunable acidity. | Design of MOFs with optimized pore structure and acid sites. |
| Biocatalysts (Enzymes) | Excellent stereoselectivity, mild reaction conditions. | Screening and engineering of enzymes for specific diol-ketone condensation. |
| Organocatalysts | Metal-free, often high enantioselectivity. | Development of novel catalysts for direct asymmetric acetalization. |
Advanced Computational Modeling for Predictive Understanding of Reactivity and Conformation
Computational chemistry provides a powerful tool to understand and predict the behavior of molecules like this compound at the atomic level. Future research will increasingly rely on advanced computational modeling to elucidate its conformational preferences and reactivity.
Density Functional Theory (DFT) studies will be instrumental in performing detailed conformational analyses of the different stereoisomers of this compound. Such studies can accurately predict the relative energies of various chair and twist-boat conformations, providing insights into the steric and electronic effects of the methyl and phenyl substituents. For instance, computational studies on similar structures have shown that a phenyl group at the 2-position can have a significant impact on the conformational equilibrium.
Predictive modeling will also be crucial for understanding the reactivity of the dioxane ring. By mapping potential energy surfaces for various reactions, such as ring-opening or substitution reactions, researchers can identify the most likely reaction pathways and predict the stereochemical outcome. This knowledge will be invaluable for designing new synthetic transformations and for understanding the stability and degradation pathways of the molecule.
Furthermore, quantum chemical calculations can be used to correlate calculated parameters, such as NMR chemical shifts and coupling constants, with experimental data. This synergy between computation and experiment will be essential for the unambiguous assignment of the stereochemistry of the synthesized isomers.
Design and Synthesis of Novel 1,3-Dioxane (B1201747) Derivatives with Tailored Properties
The this compound scaffold serves as a versatile starting point for the design and synthesis of a wide array of novel derivatives with tailored properties. The strategic introduction of different functional groups onto the phenyl ring or at other positions of the dioxane moiety can lead to compounds with specific applications in medicinal chemistry and materials science.
Future research in this area will likely involve the regioselective functionalization of the this compound core. For example, electrophilic aromatic substitution on the phenyl ring could introduce a range of substituents, thereby modulating the electronic properties and biological activity of the molecule. Additionally, transformations of the methyl groups could provide handles for further derivatization.
The synthesis of aminoalkyl-substituted 1,3-dioxanes, for instance, has been shown to yield potent receptor antagonists. By analogy, derivatizing this compound with various aminoalkyl groups could lead to the discovery of new pharmacologically active compounds.
Expanding Applications in Sustainable Chemistry and Advanced Materials
The unique structural features of this compound and its derivatives open up possibilities for their use in sustainable chemistry and the development of advanced materials.
In the realm of sustainable chemistry, 1,3-dioxanes are being explored as potential green solvents and as chiral auxiliaries in asymmetric synthesis. The specific stereoisomers of this compound, once accessible in pure form, could be investigated for their efficacy as chiral templates to control the stereochemical outcome of various chemical reactions.
In materials science, the 1,3-dioxane ring can be incorporated into polymer backbones to create materials with novel properties. The presence of the phenyl and methyl groups in this compound can influence the physical properties of such polymers, such as their thermal stability, mechanical strength, and biodegradability. Future research could focus on the ring-opening polymerization of functionalized derivatives of this compound to produce a new class of polyesters and polyacetals with tailored characteristics for applications in biodegradable plastics, drug delivery systems, and advanced coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
